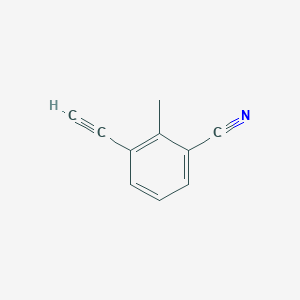

3-Ethynyl-2-methylbenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

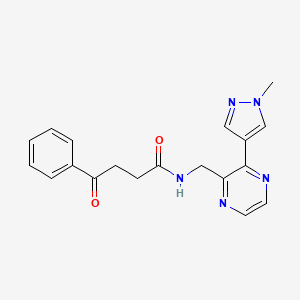

3-Ethynyl-2-methylbenzonitrile is a chemical compound with the molecular formula C10H7N . It has a molecular weight of 141.173.

Synthesis Analysis

The synthesis of similar compounds involves the use of Pd-catalyzed coupling reactions like the Sonogashira coupling reaction . These reactions are useful tools for the formation of new carbon–carbon bonds under mild reaction conditions and are also used for the elaboration of organic compounds in drug and material discovery .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various tools such as structural formula editors and 3D model viewers . These tools allow for the conversion of the molecule into a 3D model which can then be viewed and analyzed .Chemical Reactions Analysis

The study of synthetic reaction mechanisms can provide vital information, enabling the design of new catalysts and methods . Monitoring reactive intermediates can provide insights into the mechanism and kinetics of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various methods. For example, its molecular weight and formula can be determined .Relevant Papers The relevant papers retrieved include a study on the synthesis of similar compounds and a paper on the optical behavior of organic nonlinear optical crystals . These papers provide valuable insights into the synthesis and properties of this compound and similar compounds.

Applications De Recherche Scientifique

Carbon Dioxide Gas Sensing

Ethynylated-thiourea derivatives, related to the structure of 3-Ethynyl-2-methylbenzonitrile, have been utilized as sensing layers for the detection of carbon dioxide (CO2) gas. These derivatives, when applied to interdigitated electrodes, exhibited significant changes in resistance upon exposure to CO2, indicating their potential as resistive-type CO2 gas sensors. This application benefits from the ability of these compounds to interact with CO2 through hydrogen bonding, a mechanism supported by density functional theory (DFT) calculations (Daud, Wahid, & Khairul, 2019).

Green Corrosion Inhibitor

2-Aminobenzene-1,3-dicarbonitrile derivatives, similar in structure to this compound, have shown effectiveness as green corrosion inhibitors for metals like mild steel in acidic environments. The best of these derivatives demonstrated a remarkable inhibition efficiency, suggesting their potential in protecting metals against corrosion. The mechanism of action involves adsorption on the metal surface, following the Langmuir adsorption isotherm, and has been explored using various electrochemical and surface examination techniques (Verma, Quraishi, & Singh, 2015).

Antimicrobial Activity

The synthesis of new compounds from precursors related to this compound has led to the discovery of potential antimicrobial agents. For instance, a study involving the synthesis of Cr(III) complexes using 2-aminobenzonitrile showed moderate to potential activity against tested bacterial strains and fungi. This suggests the applicability of these compounds in developing new antimicrobial agents, highlighting the importance of structural functionality in biological activity (Govindharaju et al., 2019).

Mécanisme D'action

Propriétés

IUPAC Name |

3-ethynyl-2-methylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N/c1-3-9-5-4-6-10(7-11)8(9)2/h1,4-6H,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWFMVJYBZQNVGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C#N)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{5-Methyl-4-[(4-methylbenzyl)amino]thieno[3,4-d]pyrimidin-7-yl}(1-pyrrolidinyl)methanone](/img/structure/B2679468.png)

![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate](/img/structure/B2679473.png)

![N-[(4-phenyloxan-4-yl)methyl]furan-2-carboxamide](/img/structure/B2679482.png)

![6-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide](/img/no-structure.png)

![4-Hydroxy-1-methyl-1h-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2679486.png)

![Methyl 4-[4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyltriazol-1-yl]benzoate](/img/structure/B2679487.png)